molecular formula C7H8ClF2N3 B12978553 5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B12978553
M. Wt: 207.61 g/mol
InChI Key: OJHHXVSDYOTDNJ-UHFFFAOYSA-N
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Description

5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C9H8ClF6N3 It belongs to the class of pyrido[3,4-d]pyrimidines, which are bicyclic heterocycles containing a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where the pyrido[3,4-d]pyrimidine moiety is created through a series of reactions involving starting materials such as pyridine and pyrimidine . The reaction conditions often include the use of catalysts like sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability. The difluoro substitution can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C7H8ClF2N3

Molecular Weight

207.61 g/mol

IUPAC Name

5,5-difluoro-7,8-dihydro-6H-pyrido[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C7H7F2N3.ClH/c8-7(9)3-10-2-6-5(7)1-11-4-12-6;/h1,4,10H,2-3H2;1H

InChI Key

OJHHXVSDYOTDNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=NC=C2C(CN1)(F)F.Cl

Origin of Product

United States

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